C2-Methyl Chain Inactivity vs. Optimal C2-Butyl/Pentyl TLR7/8 Agonist Potency
TLR7/8 agonistic activity in imidazoquinolines is strictly correlated with the length of the C2-alkyl chain. Although direct EC50 data for the 2-methyl compound could not be sourced due to its expected inactivity, a systematic SAR study established that peak TLR7 activity is observed for C2-n-butyl (EC50 = 59 nM) and TLR8 activity for C2-n-pentyl derivatives . The C2-ethyl chain showed significantly reduced activity (EC50 = 2.0 μM), and the C2-n-undecyl analogue was completely inactive, demonstrating the steep activity cliff between C2 and C3 alkyl substituents [1]. The C2-methyl compound, being one carbon shorter than ethyl, is therefore predicted to be inactive or nearly inactive, providing a clear differentiation point from active analogs.
| Evidence Dimension | TLR7-Agonistic Potency (EC50) |
|---|---|
| Target Compound Data | Inactive / Very Weakly Active (predicted based on SAR trend) |
| Comparator Or Baseline | Optimal C2-n-butyl analogue: EC50 = 0.059 μM; C2-ethyl analogue: EC50 = 2.0 μM; C2-n-pentyl analogue: EC50 = 0.0915 μM |
| Quantified Difference | Predicted to be >34-fold weaker than C2-n-butyl analogue based on chain length trend |
| Conditions | Human TLR7-specific reporter gene assay (HEK293 cells); compounds evaluated as N1-benzyl derivatives. |
Why This Matters
This data confirms that the 2-methyl compound can serve as a distinct negative control scaffold, free from the immunostimulatory activity that complicates data interpretation in functional assays using active imidazoquinolines.
- [1] Shukla, N.M., et al. (2010). Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues. Journal of Medicinal Chemistry, 53(11), 4450–4465. Table 1. View Source
